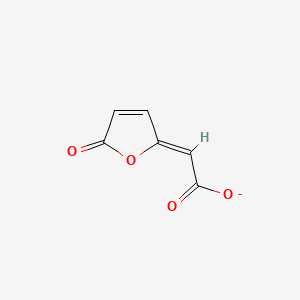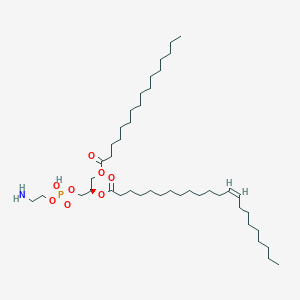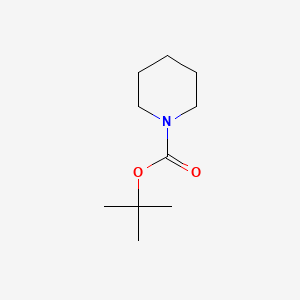
1-Boc-pipéridine
Vue d'ensemble
Description
1-Boc-piperidine, also known as tert-butoxycarbonyl piperidine, is an organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic amines containing one nitrogen atom. The tert-butoxycarbonyl (Boc) group is a protecting group commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Applications De Recherche Scientifique
1-Boc-piperidine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, including inhibitors and agonists for various receptors.
Industry: It is employed in the production of fine chemicals and intermediates for various industrial processes
Mécanisme D'action
Target of Action
1-Boc-piperidine, also known as N-Boc-piperidine or N-Boc-tetrahydropyridine, is a piperidine derivative . GPR119 is a G protein-coupled receptor that is expressed in pancreatic β-cells and intestinal L cells, and it plays a crucial role in glucose-stimulated insulin secretion .
Mode of Action
As a precursor in the synthesis of gpr119 agonists, it is likely that the compound or its derivatives bind to the gpr119 receptor, leading to a series of intracellular events .
Biochemical Pathways
Given its role in the synthesis of GPR119 agonists, it may indirectly influence the signaling pathways associated with this receptor . GPR119 is involved in the regulation of glucose homeostasis, so the activation of this receptor could impact metabolic pathways related to glucose utilization .
Result of Action
The mechanism of action behind these effects remains to be characterized .
Analyse Biochimique
Biochemical Properties
1-Boc-piperidine plays a significant role in biochemical reactions, particularly in the synthesis of various piperidine derivatives. It interacts with several enzymes and proteins, including acetyl-CoA carboxylase and IGF-1R inhibitors . These interactions are crucial for the synthesis of compounds that have therapeutic potential, such as anti-obesity drugs and allosteric inhibitors. The nature of these interactions often involves the formation of stable intermediates that facilitate the desired chemical transformations.
Cellular Effects
1-Boc-piperidine has been shown to influence various cellular processes. In studies involving Wistar rats, 1-Boc-piperidine was found to decrease calorie intake in a dose-dependent manner and exhibit anxiolytic effects . These effects suggest that 1-Boc-piperidine may impact cell signaling pathways related to appetite regulation and anxiety. Additionally, its role in the synthesis of GPR119 selective agonists indicates potential effects on gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 1-Boc-piperidine involves its interaction with specific biomolecules. For instance, it is used in the synthesis of GPR119 selective agonists, which are known to activate G-protein-coupled receptors involved in metabolic regulation . The binding interactions of 1-Boc-piperidine with these receptors can lead to enzyme inhibition or activation, resulting in changes in gene expression and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Boc-piperidine have been observed to change over time. Studies have shown that it remains stable under various conditions, but its degradation products can influence long-term cellular functions . For example, prolonged exposure to 1-Boc-piperidine in in vitro studies has demonstrated sustained anxiolytic effects, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-Boc-piperidine vary with different dosages in animal models. In Wistar rats, low doses of 1-Boc-piperidine reduced calorie intake and exhibited anxiolytic effects, while higher doses did not show significant adverse effects . It is essential to determine the threshold levels to avoid potential toxicity and ensure the compound’s efficacy in therapeutic applications.
Metabolic Pathways
1-Boc-piperidine is involved in various metabolic pathways, particularly those related to the synthesis of piperidine derivatives. It interacts with enzymes such as lysine decarboxylase and copper amine oxidase, which are crucial for the biosynthesis of piperidine-based compounds . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 1-Boc-piperidine is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target areas, enhancing its biochemical efficacy . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 1-Boc-piperidine is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . For instance, its localization in the endoplasmic reticulum or mitochondria can impact protein synthesis and energy metabolism, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Boc-piperidine can be synthesized through various methods. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like methanol under reflux conditions .
Industrial Production Methods: Industrial production of 1-Boc-piperidine often involves the same synthetic route but on a larger scale. The process includes the purification of the product through crystallization or distillation to achieve high purity levels required for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Boc-piperidine undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing the piperidine to participate in further substitution reactions.
Reduction Reactions: The compound can be reduced to form various derivatives.
Cyclization Reactions: It can undergo cyclization to form different heterocyclic compounds.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Reducing Agents: Sodium borohydride is often used for reduction reactions.
Cyclization Agents: Various catalysts and reagents can be used to facilitate cyclization reactions.
Major Products Formed: The major products formed from these reactions include deprotected piperidine, reduced piperidine derivatives, and various heterocyclic compounds .
Comparaison Avec Des Composés Similaires
Piperidine: The parent compound without the Boc protecting group.
Pyrrolidine: A five-membered ring analog of piperidine.
Piperazine: A six-membered ring containing two nitrogen atoms.
Uniqueness: 1-Boc-piperidine is unique due to the presence of the Boc protecting group, which makes it a versatile intermediate in organic synthesis. The Boc group can be easily removed under mild conditions, allowing for selective reactions to occur at the nitrogen atom .
Propriétés
IUPAC Name |
tert-butyl piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCNHUCCQJMSRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426618 | |
| Record name | 1-Boc-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75844-69-8 | |
| Record name | 1,1-Dimethylethyl 1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75844-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Boc-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Piperidinecarboxylic acid, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Boc-piperidine compare to other compounds in terms of its synthesis and application in producing chiral amines?
A2: 1-Boc-piperidine serves as a crucial starting material in synthesizing chiral amines, particularly (S)-(+)-3-amino-1-Boc-piperidine [, ]. This synthesis, facilitated by immobilized ω-transaminases, offers a more sustainable and efficient one-step approach compared to traditional multi-step methods [].
Q2: Can 1-Boc-piperidine be chemically modified to improve its efficacy in specific applications?
A3: Yes, research has shown that modifying 1-Boc-piperidine through processes like incorporating it into N(2)-alkylated 1,2,3-triazole hybrids [] or utilizing it in the synthesis of (R)-3-benzylamino-1-Boc-piperidine through imine reductase engineering [], can enhance its efficacy for specific applications.
Q3: Are there any established protocols for large-scale production of compounds derived from 1-Boc-piperidine?
A4: Yes, researchers have successfully demonstrated the synthesis of (R)-3-benzylamino-1-Boc-piperidine on a hectogram scale using an engineered imine reductase, highlighting its potential for industrial-scale production [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[8-[2-(dimethylamino)ethyl]naphthalen-2-yl]-N-methylmethanesulfonamide](/img/structure/B1242167.png)
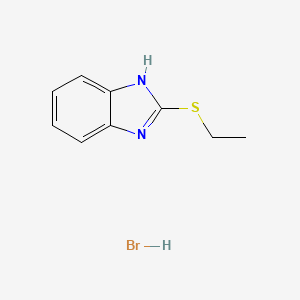
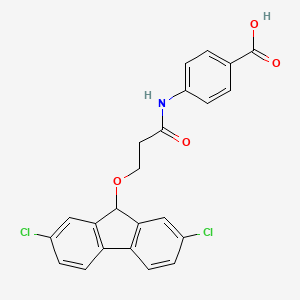
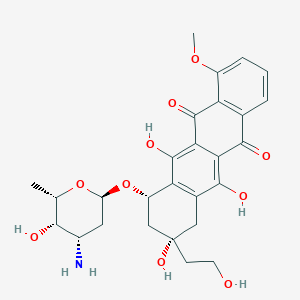
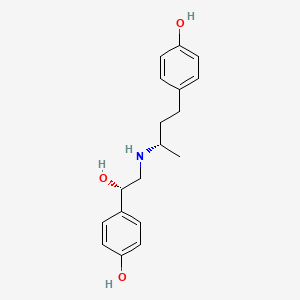
![(6S)-6-[6-[2-(3,5-dihydroxyphenyl)ethylamino]hexyl-propylamino]-5,6,7,8-tetrahydronaphthalene-1,2-diol](/img/structure/B1242173.png)
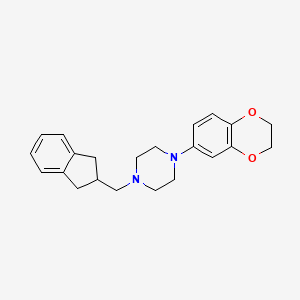
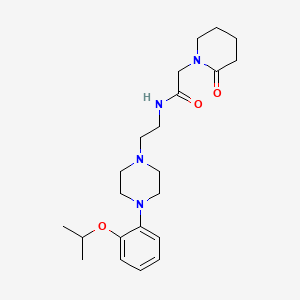
![N-[2-[6,6-dimethylhepta-2,4-diynyl(pentyl)amino]ethyl]-2-(2-methylnaphthalen-1-yl)sulfanylacetamide](/img/structure/B1242179.png)
![6-{Hydroxy[(4-nitrobenzyl)oxy]phosphoryl}hexanoic acid](/img/structure/B1242181.png)
![N-[2,4-dichlorobenzoyl]phenylsulfonamide](/img/structure/B1242183.png)

